molecular formula C14H11F4N B3072152 (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine CAS No. 1016671-55-8

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine

Cat. No.: B3072152
CAS No.: 1016671-55-8
M. Wt: 269.24 g/mol
InChI Key: KKKNZIQXBOFPBU-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine is a bifunctional aromatic amine featuring a fluorophenyl group and a trifluoromethylphenyl group linked via a methanamine backbone. This structure combines electron-withdrawing substituents (fluorine and trifluoromethyl groups) with a primary amine, which confers unique electronic and steric properties.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKNZIQXBOFPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-fluorobenzylamine with 4-(trifluoromethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, which impact physicochemical properties and applications. Below is a detailed comparison (Table 1):

Table 1: Comparative Analysis of (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine and Analogous Compounds

Compound Name Molecular Formula Substituents Physical State Key Properties/Applications Reference
This compound C₁₄H₁₁F₄N 4-Fluorophenyl, 4-CF₃-phenyl Not reported High lipophilicity; potential CNS activity N/A
(4-Chlorophenyl)phenylmethylamine C₁₃H₁₂ClN 4-Chlorophenyl, phenyl Crystalline solid Intermediate in antipsychotic drug synthesis
1-[4-(4-Fluorophenoxy)phenyl]ethanamine C₁₄H₁₃FNO 4-Fluorophenoxy, ethylamine Not reported Antimicrobial studies
[4-(tert-Butoxy)-2-(trifluoromethyl)phenyl]methanamine C₁₂H₁₆F₃NO 4-tert-Butoxy, 2-CF₃-phenyl Not reported Boron-containing intermediates
{2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine C₁₄H₁₂F₃NO 4-CF₃-phenoxy, ortho-substituted phenyl Oil Catalytic applications in amine oxidation
N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine C₁₆H₁₁F₆N Bis(4-CF₃-phenyl), Schiff base Oil Organocatalyst for alkene reduction
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and analogs (e.g., entries 4–6) enhances electrophilicity, making these compounds reactive in catalytic cycles or as intermediates in drug synthesis .
  • Lipophilicity: Fluorine and CF₃ substituents increase logP values compared to non-fluorinated analogs (e.g., entry 2 vs. entry 1), improving blood-brain barrier penetration in CNS-targeted drugs .
  • Synthetic Flexibility : Compounds like entry 6 demonstrate the utility of Schiff base chemistry for generating catalysts, whereas entry 2 highlights ether-linked fluorophenyl motifs for antimicrobial agents .

Biological Activity

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine, also known as a fluorinated aromatic amine, has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluorine and trifluoromethyl groups, suggests enhanced interactions with biological targets, potentially leading to various therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14F4N\text{C}_{15}\text{H}_{14}\text{F}_{4}\text{N}

Key Features:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Trifluoromethyl Group : Known to increase biological activity through improved membrane permeability and interaction with protein targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism may involve:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes .
  • Cytotoxicity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

Research has demonstrated that this compound possesses several biological activities:

Activity Type Details
Anticancer Activity Exhibits cytotoxicity against various cancer cell lines, including MCF-7 and DU145 .
Enzyme Inhibition Potential to inhibit COX-2 and LOX pathways, contributing to anti-inflammatory effects .
Antimicrobial Effects Preliminary studies suggest possible antimicrobial properties, though further research is needed.

Case Studies

  • Anticancer Screening : A study evaluated the compound's efficacy against multiple human cancer cell lines using the National Cancer Institute's NCI-60 screening program. Results indicated significant cytotoxicity at concentrations as low as 50 µM, particularly in melanoma cells .
  • Molecular Docking Studies : In silico docking studies revealed that compounds with similar structures engage in hydrogen bonding and halogen interactions with target proteins, enhancing their biological activity. This interaction pattern is crucial for understanding the compound's mechanism at the molecular level .
  • Comparative Analysis : The compound was compared with other fluorinated derivatives, indicating that the trifluoromethyl group significantly enhances biological activity due to its electron-withdrawing nature, which facilitates stronger interactions with protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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